(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl alcohol, and 4-fluorobenzaldehyde.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the piperidine ring or the fluorophenyl group.
Substitution: The benzyloxy and fluorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes and receptors.
Medicine
In medicine, derivatives of piperidine are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-[(Benzyloxy)methyl]-4-phenylpiperidine: Lacks the fluorine atom.
(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine may confer unique properties, such as increased metabolic stability and altered binding affinity to biological targets.
Properties
CAS No. |
651031-38-8 |
---|---|
Molecular Formula |
C19H22FNO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21-12-17(19)14-22-13-15-4-2-1-3-5-15/h1-9,17,19,21H,10-14H2/t17-,19-/m0/s1 |
InChI Key |
QTHHXEDOWBCYOR-HKUYNNGSSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COCC3=CC=CC=C3 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.